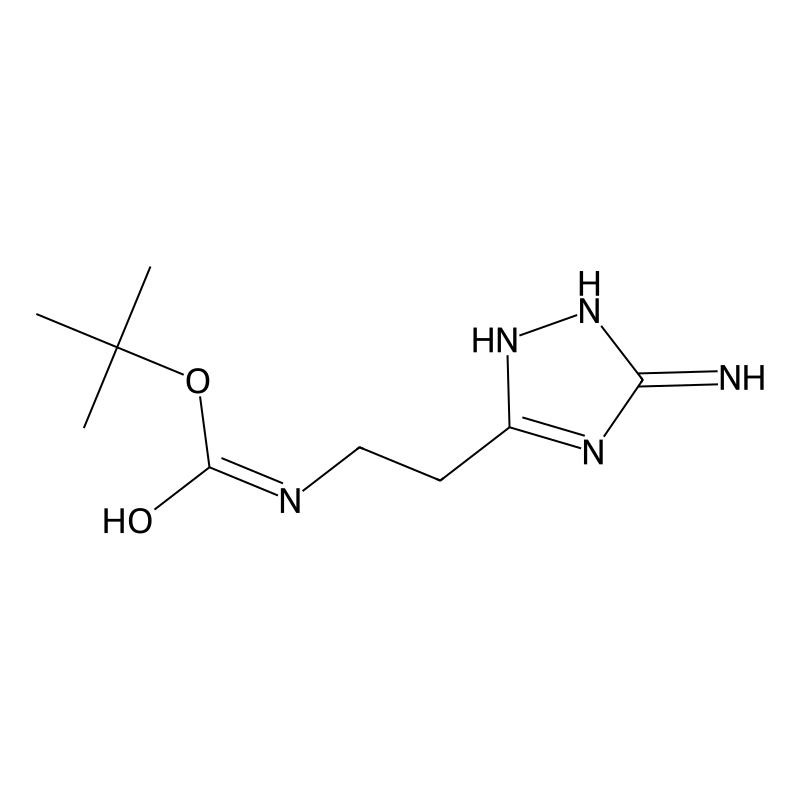

tert-butylN-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate is a chemical compound with the molecular formula C₉H₁₇N₅O₂ and a molecular weight of 227.26 g/mol. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-amino-1H-1,2,4-triazole derivative. The structure includes a triazole ring known for its diverse biological activity, making this compound of interest in medicinal chemistry and drug development.

Tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate can undergo various chemical transformations:

- Oxidation: The amino group in the compound can be oxidized to form nitro or nitroso derivatives.

- Reduction: Under specific conditions, the triazole ring can be reduced, leading to different products.

- Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents such as alkyl halides.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride .

The biological activity of tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate has been explored in various studies. It is noted for potential antimicrobial and anticancer properties. The triazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects such as enzyme inhibition or activation of signaling pathways .

The synthesis of tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate typically involves:

- Starting Materials: The reaction starts with 3-amino-1H-1,2,4-triazole and tert-butyl chloroformate.

- Reagents: A base such as triethylamine is used in an organic solvent like dichloromethane.

- Reaction Conditions: The reaction is conducted at low temperatures to maximize yield and purity.

Industrial methods may optimize these processes for larger-scale production using continuous flow reactors .

Tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate has several applications:

- Pharmaceuticals: It serves as an intermediate in synthesizing more complex pharmaceutical compounds.

- Agrochemicals: The compound is studied for its potential use in agricultural applications due to its biological activity.

- Research: Ongoing research explores its efficacy as a drug candidate for various diseases .

The interaction studies of tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate focus on its binding affinity to specific molecular targets. The triazole ring's ability to bind with enzymes and receptors suggests a mechanism of action that could lead to therapeutic benefits in treating infections or cancers. Detailed studies are necessary to elucidate the exact molecular pathways involved .

Tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate can be compared with several similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)methyl]carbamate | Structure | Different alkyl chain affecting solubility and reactivity. |

| Tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)propyl]carbamate | Longer alkyl chain influences physical properties. | |

| Tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)butyl]carbamate | Further increases hydrophobicity compared to the original compound. |

The uniqueness of tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate lies in its specific combination of functional groups and the triazole ring structure, which confers distinct chemical and biological properties compared to its analogs .